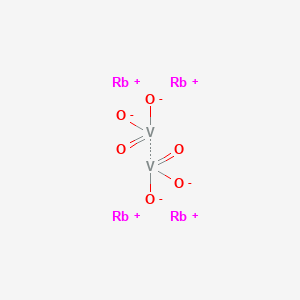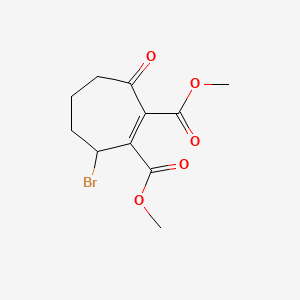
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chlorophenyl)-1-phenylmethylamine is a chiral amine compound known for its significant role in medicinal chemistry. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to the molecule. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-1-phenylmethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chlorophenylacetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorophenyl)-1-phenylmethylamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Chlorophenyl)-1-phenylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and agrochemicals.
Medicine
In medicinal chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is a key intermediate in the synthesis of antihistamines and other therapeutic agents. Its chiral properties are crucial for the development of drugs with specific enantiomeric forms that exhibit desired pharmacological effects.
Industry
Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Chlorophenyl)-1-phenylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects. For example, in the case of antihistamines, the compound acts as an inverse agonist at histamine H1 receptors, reducing histamine-mediated allergic responses .
Comparación Con Compuestos Similares
Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar chiral structure.
Cetirizine: The racemic mixture of levocetirizine, used for treating allergic conditions.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
®-1-(4-Chlorophenyl)-1-phenylmethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in the development of enantioselective drugs and catalysts.
Propiedades
Fórmula molecular |
C17H18ClNO6 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
Clave InChI |
RLQMUEBVBXLJAW-TZXXFBNGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


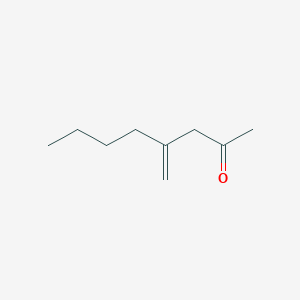




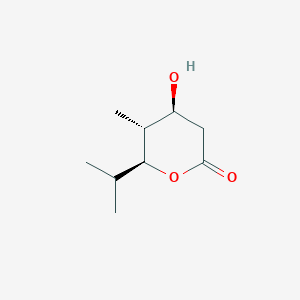

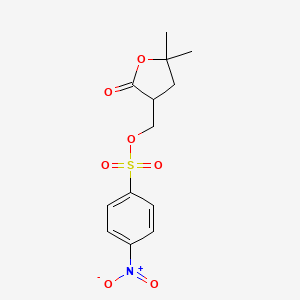
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)

